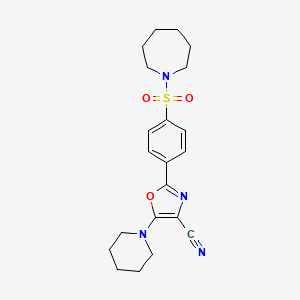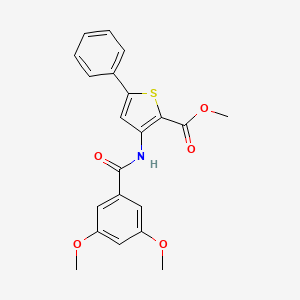![molecular formula C22H26N4O B2400598 [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415541-97-6](/img/structure/B2400598.png)
[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It belongs to a class of compounds known for their diverse reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone typically involves the following steps:
Starting Materials: Dimethylaminobenzene, isopropylbenzimidazole, and azetidine derivatives.
Coupling Reactions: The phenyl group is functionalized with dimethylamine, followed by coupling with azetidine through a benzimidazole linker.
Reaction Conditions: Mild to moderate temperatures, the presence of a base such as triethylamine, and inert atmosphere conditions are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors and stringent quality control measures to ensure purity and consistency. Solvent extraction and chromatography techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides or sulfoxides.
Reduction: Reduction of the phenyl group can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Commonly used reagents include halogenating agents, alkylating agents, and various acids and bases.
Major Products
Oxidation products: N-oxides, sulfoxides.
Reduction products: Amines, alcohols.
Substitution products: Varied functionalized derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is used as a building block in organic synthesis, catalysis, and material science.
Biology
The compound is investigated for its potential as a bioactive molecule with applications in drug design and development due to its structural resemblance to pharmacologically active compounds.
Medicine
Research in medicine focuses on its potential as a therapeutic agent, with studies exploring its effects on various biological targets and its ability to modulate biochemical pathways.
Industry
In industry, it finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of signaling pathways. Its structure allows for interactions with multiple biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other compounds with similar structures, [4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone exhibits unique reactivity and functional properties due to the presence of the dimethylamino and benzimidazole moieties.
List of Similar Compounds
[4-(Aminophenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone
[4-(Methoxyphenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone
[4-(Hydroxyphenyl)]-[3-(benzimidazol-1-yl)azetidin-1-yl]methanone
This detailed article should give you a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15(2)21-23-19-7-5-6-8-20(19)26(21)18-13-25(14-18)22(27)16-9-11-17(12-10-16)24(3)4/h5-12,15,18H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJYGJKFPNKQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2400517.png)
![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2400523.png)
![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)
![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
